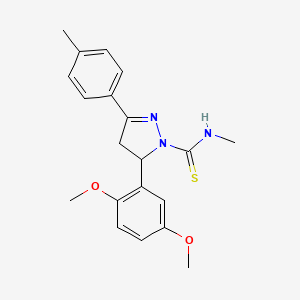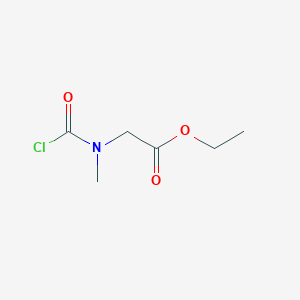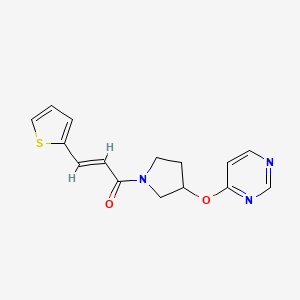
5-(2,5-dimethoxyphenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields. The compound is related to this class, featuring a pyrazole core substituted with different functional groups that may influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with carbothioamide groups, typically involves cyclization reactions of chalcones with thiosemicarbazide or semicarbazide under specific conditions. For example, studies have shown the synthesis of similar compounds using reactions that involve the cyclization of chalcones with thiosemicarbazide in an alcoholic basic medium to yield various pyrazole-1-carbothioamide derivatives (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, which helps in determining their crystal structure and analyzing intermolecular interactions. One study provided insights into the molecular structure of a related pyrazole derivative through crystallographic analysis, highlighting the significance of N–H…O, N–H…S, and C–H…π interactions in stabilizing the crystal structure (Kanmazalp et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the carbothioamide group, for instance, can partake in hydrogen bonding and other interactions that affect the compound's chemical reactivity and interactions with biological targets. Some studies have focused on the antimicrobial activities of these compounds, suggesting that specific functional groups contribute to their bioactivity (Pitucha et al., 2010).
Applications De Recherche Scientifique
Monoamine Oxidase Inhibition
One of the primary applications of compounds similar to 5-(2,5-dimethoxyphenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is as inhibitors of monoamine oxidase (MAO). Derivatives of this compound have been synthesized and evaluated for their MAO-A and B inhibitory activity. These derivatives show potential as antidepressant and anxiolytic agents, with selective inhibition of MAO-A or MAO-B enzymes depending on the substitution patterns (Koç et al., 2014; Şentürk et al., 2012).
Antitumor Efficacy
A derivative of this compound, DK115, has shown antitumor efficacy. It inhibits cellular proliferation and clonogenicity in HCT116 human colon cancer cells, inducing cell cycle arrest at the G1 phase. This effect is mediated through the downregulation of cyclin D1 and upregulation of p53 and p21 expressions (Jong Min Lee et al., 2013).
Crystal and Molecular Structure Analysis
Research has also focused on understanding the crystal and molecular structure of similar compounds. Studies include X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations, providing insights into the molecular geometry and interactions of these compounds (Prabhuswamy et al., 2016; Uzun, 2022).
Antimicrobial Activity
Some pyrazole-1-carbothioamide derivatives, including compounds similar to the one , have demonstrated promising antibacterial activities. Their structures and potential as antimicrobial agents have been explored through various synthetic methods and biological evaluations (Pitucha et al., 2010; Chawla et al., 2010).
Corrosion Inhibition
Additionally, pyrazole derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies involve quantum chemical calculations and experimental methods to assess their effectiveness as corrosion inhibitors (Ouici et al., 2016).
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)17-12-18(23(22-17)20(26)21-2)16-11-15(24-3)9-10-19(16)25-4/h5-11,18H,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRGIUNOQYJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)
![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)



![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)


